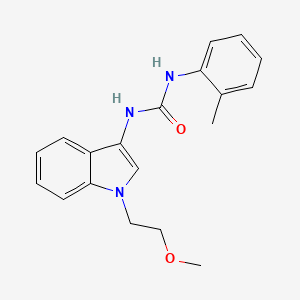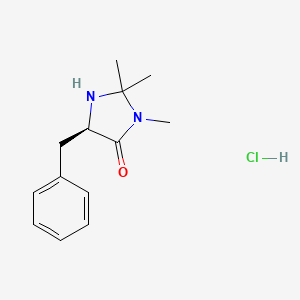![molecular formula C23H15F3N2O B2846343 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 324780-18-9](/img/structure/B2846343.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including reactions like Doebner reaction, amidation, reduction, acylation, and amination . For instance, a similar compound, “2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one”, was prepared by a three-step synthesis . Its reaction with phosphorus sulfide rendered thione II which was methylated to form another compound .Molecular Structure Analysis
The molecular structure of “2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . The presence of this group can significantly affect the pharmaceutical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide” could be diverse, depending on the conditions and reagents used. For example, a similar compound reacted with phosphorus sulfide to form a thione, which was then methylated .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could influence its reactivity and stability .Future Directions
The future research on “2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide” could focus on exploring its potential applications, particularly in the field of medicine. Given the pharmacological activities exhibited by similar compounds , it could be a promising candidate for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
This interaction could potentially alter the function of the target, leading to a cascade of biochemical events .
Biochemical Pathways
Based on the compound’s structure and the known effects of similar compounds, it can be inferred that it may influence several biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological environment .
properties
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)16-9-6-10-17(13-16)27-22(29)19-14-21(15-7-2-1-3-8-15)28-20-12-5-4-11-18(19)20/h1-14H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVPZBMXDXYUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

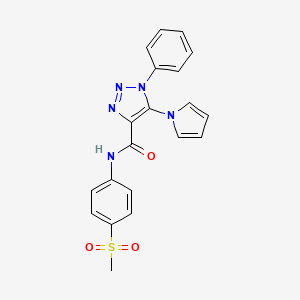
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2846262.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)

![2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2846270.png)

![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)
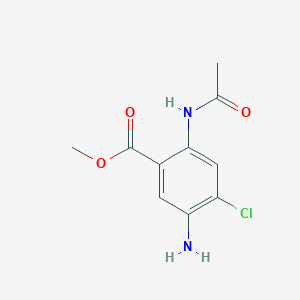
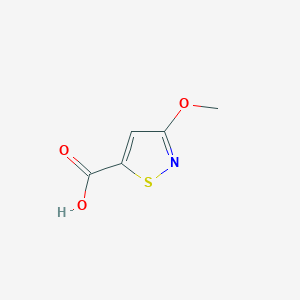
![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
